
Methyl 3-fluoro-5-hydroxyphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-5-hydroxyphenylacetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-hydroxyphenylacetate typically involves the esterification of 3-fluoro-5-hydroxyphenylacetic acid. One common method is the Fischer esterification, where the acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to improve scalability and process control.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-5-hydroxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-fluoro-5-hydroxybenzaldehyde.
Reduction: 3-fluoro-5-hydroxyphenylmethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
科学的研究の応用
Methyl 3-fluoro-5-hydroxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-fluoro-5-hydroxyphenylacetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
- Methyl 3-fluoro-4-hydroxyphenylacetate
- Methyl 3-fluoro-5-methoxyphenylacetate
- Methyl 3-chloro-5-hydroxyphenylacetate
Uniqueness
Methyl 3-fluoro-5-hydroxyphenylacetate is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the 3-position can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C9H9FO3 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC名 |
methyl 2-(3-fluoro-5-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,11H,4H2,1H3 |
InChIキー |
PKMDIVSLKFUBIS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=CC(=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


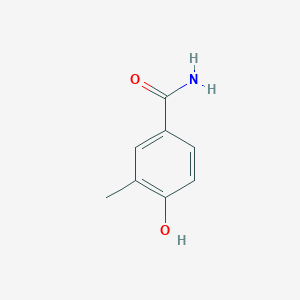

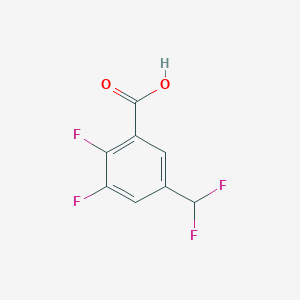
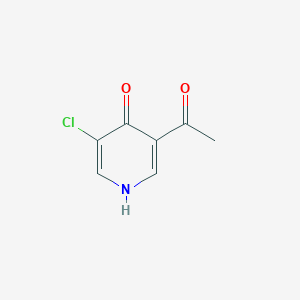
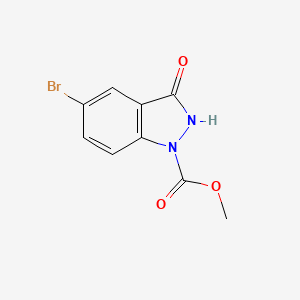
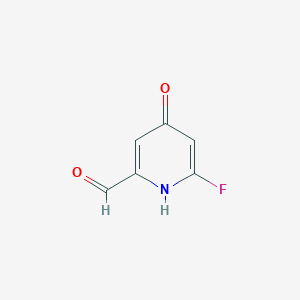
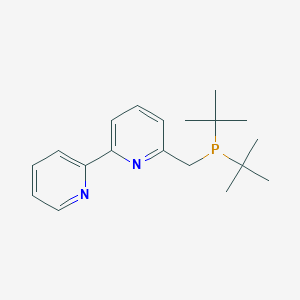
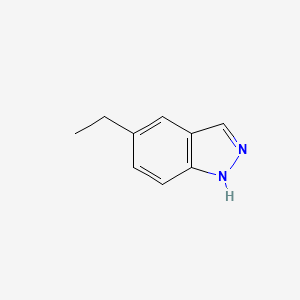

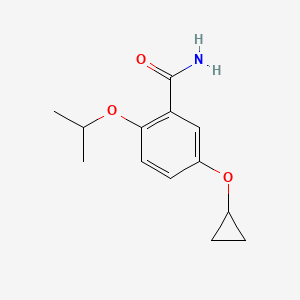
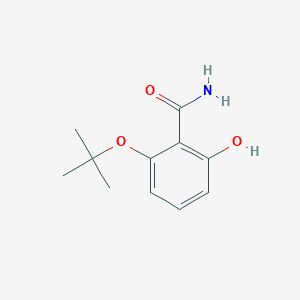
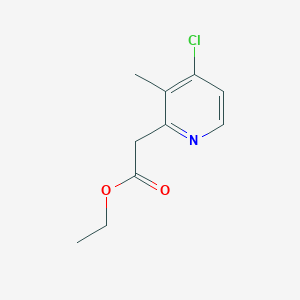
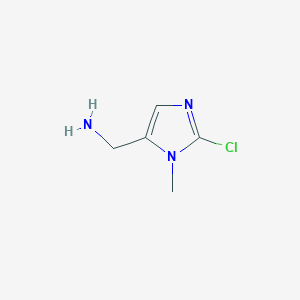
![1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14855408.png)
